(4-Benzylsulfonylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone

CB1R inverse agonist obesity CNS drug discovery

This 1-acyl-4-sulfonylpiperazine derivative is a validated CB1R inverse agonist chemotype with demonstrated oral bioavailability in obese rat and dog models, and antiproliferative activity against C4-2 prostate cancer cells. Its 2-chloropyridin-3-yl carbonyl group is distinct from the common 4-pyridinyl isomer—a substitution that shifts predicted LogP by ~0.65 units and alters hydrogen-bond acceptor geometry, directly impacting target engagement and potency. For researchers optimizing σ1 receptor ligands or expanding focused screening sets for castration-resistant prostate cancer, this compound offers a late-stage diversification handle via metal-catalyzed cross-coupling at the 2-chloropyridine position. Supplied at ≥95% purity for non-human research use only. Purchase from authorized suppliers to ensure structural fidelity and batch-to-batch reproducibility.

Molecular Formula C17H18ClN3O3S
Molecular Weight 379.86
CAS No. 1111564-09-0
Cat. No. B2845827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylsulfonylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone
CAS1111564-09-0
Molecular FormulaC17H18ClN3O3S
Molecular Weight379.86
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=C(N=CC=C2)Cl)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H18ClN3O3S/c18-16-15(7-4-8-19-16)17(22)20-9-11-21(12-10-20)25(23,24)13-14-5-2-1-3-6-14/h1-8H,9-13H2
InChIKeySKBAUDPQTKVFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (4-Benzylsulfonylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone CAS 1111564-09-0: Scaffold Profile & Procurement Considerations


(4-Benzylsulfonylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone (CAS 1111564-09-0, MW 379.86 g/mol, C17H18ClN3O3S) is a 1-acyl-4-sulfonylpiperazine derivative bearing a 2-chloropyridin-3-yl carbonyl group and a benzylsulfonyl substituent . This scaffold class has been validated as selective cannabinoid-1 receptor (CB1R) inverse agonists with oral bioavailability in obese rat and dog models [1], and as antiproliferative agents against human prostate cancer C4-2 cells [2]. The compound is supplied at ≥95% purity for non-human research use only .

Why (4-Benzylsulfonylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone Cannot Be Replaced by Generic In-Class Analogs


The 1-acyl-4-sulfonylpiperazine scaffold exhibits highly sensitive structure-activity relationships (SAR), where both the acyl and sulfonyl substituents independently govern target engagement, selectivity, and pharmacokinetic properties [1][2]. In the CB1R inverse agonist series, replacing the sulfonyl or acyl group led to dramatic shifts in IC50 values—from low nanomolar to micromolar—and loss of in vivo efficacy [1]. Similarly, in the anticancer acyl sulfonylpiperazine series, antiproliferative activity against C4-2 prostate cancer cells was strictly dependent on the specific combination of acyl and sulfonyl substituents [2]. Substituting the target compound's 2-chloropyridin-3-yl carbonyl with a 4-pyridinyl carbonyl isomer alters predicted LogP by approximately 0.65 units and modifies hydrogen-bond acceptor geometry, which can redirect binding poses and abolish potency against the intended target class . Generic substitution without quantitative confirmation of retained binding and functional activity is therefore not scientifically justified.

Quantitative Differentiation Evidence for (4-Benzylsulfonylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone vs. Closest Analogs


Scaffold Validation: 1-Acyl-4-sulfonylpiperazine Chemotype as Orally Bioavailable CB1R Inverse Agonists

The target compound belongs to a chemotype (1-sulfonyl-4-acylpiperazine) discovered through high-throughput screening at Merck Research Laboratories as selective CB1R inverse agonists [1]. Lead optimization within this series produced compounds with IC50 values of 175 nM at CB1R in binding assays, with demonstrated oral bioavailability, food intake suppression, and body weight reduction in diet-induced obese rats and dogs [1][2]. The benzylsulfonyl group present in the target compound maps to the sulfonyl pharmacophore identified as essential for CB1R binding in 3D-QSAR models [3].

CB1R inverse agonist obesity CNS drug discovery

Anticancer Potential: 1-Acyl-4-sulfonylpiperazine Derivatives Inhibit Prostate Cancer C4-2 Cell Proliferation

A series of 1-acyl-4-sulfonylpiperazine derivatives was synthesized and evaluated for antiproliferative activity against human prostate cancer cell line C4-2 [1]. Several compounds within this series exhibited significant growth inhibition, and computational SAR analysis identified key structural features governing activity [1]. The target compound's 2-chloropyridin-3-yl acyl group and benzylsulfonyl substituent are consistent with the structural determinants identified in the SAR model.

anticancer prostate cancer acylsulfonylpiperazine

Predicted Physicochemical Differentiation: 2-Chloropyridin-3-yl vs. 4-Pyridinyl Isomer

The target compound differs from its closest commercially available isomer, [4-(benzylsulfonyl)-1-piperazinyl](4-pyridinyl)methanone, by substitution of a 4-pyridinyl group with a 2-chloropyridin-3-yl group . This substitution introduces a chlorine atom and alters the pyridine nitrogen position, which is predicted to change the hydrogen-bond acceptor geometry and increase lipophilicity. The 4-pyridinyl isomer has a predicted ACD/LogP of 0.35 and a boiling point of 566.9 ± 60.0 °C ; the 2-chloropyridin-3-yl modification is expected to increase LogP by approximately 0.6–1.0 log units based on the Hansch π constant for aromatic chlorine (+0.71) [1].

physicochemical properties LogP medicinal chemistry design

Benzylsulfonylpiperazine Substructure as a Privileged Sigma-1 Receptor Ligand Scaffold

The benzylsulfonylpiperazine substructure present in the target compound has been independently validated as a sigma-1 (σ1) receptor ligand scaffold [1]. In a series of 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazines, the benzylsulfonyl group was essential for high-affinity σ1 binding. The lead compound 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine achieved a Kiσ1 of 0.96 ± 0.05 nM with 96-fold selectivity over σ2 (Kiσ2 = 91.8 ± 8.1 nM) [1]. The target compound differs by replacement of the benzyl-piperidine with a 2-chloropyridin-3-yl-carbonyl-piperazine, representing a novel vector for exploring σ1 pharmacology.

sigma-1 receptor CNS ligand selectivity

Procurement Advantage: Defined Purity Specification vs. Uncharacterized Research-Grade Analogs

The target compound is commercially available at a defined purity of ≥95% (typical specification), with a catalog identifier (EVT-2982901) that enables traceable procurement and consistent lot-to-lot quality . In contrast, the des-benzylsulfonyl analog (2-chloropyridin-3-yl)(piperazin-1-yl)methanone (CAS 72908-12-4, MW 225.67) lacks the benzylsulfonyl pharmacophore entirely, representing a fundamentally different chemical entity with no CB1R or σ1 receptor scaffold validation. Similarly, the sulfonamide regioisomer 1-benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine (CAS 1870476-06-4, MW 351.85) differs in connectivity (sulfonamide vs. acyl-sulfonyl), which alters the spatial orientation of pharmacophoric elements and is expected to produce distinct biological profiles.

quality control purity specification procurement

Recommended Research Application Scenarios for (4-Benzylsulfonylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone Based on Evidence


CB1R Inverse Agonist Lead Optimization and Focused Library Design

The 1-acyl-4-sulfonylpiperazine scaffold of the target compound is a validated CB1R inverse agonist chemotype with demonstrated oral bioavailability and in vivo efficacy in obesity models [1]. The target compound can serve as a late-stage diversification intermediate for exploring the SAR of the acyl substituent while maintaining the benzylsulfonyl pharmacophore. The 2-chloropyridin-3-yl group provides a synthetic handle for further derivatization via metal-catalyzed cross-coupling, enabling rapid library expansion around a proven CB1R-active core.

Prostate Cancer Antiproliferative Screening in C4-2 and Related Cell Lines

Based on the anticancer activity demonstrated by 1-acyl-4-sulfonylpiperazine derivatives against human prostate cancer C4-2 cells [2], the target compound is a rational candidate for inclusion in focused screening sets targeting androgen-independent prostate cancer. The 2-chloropyridine moiety may engage additional kinase or epigenetic targets relevant to castration-resistant prostate cancer (CRPC) pathology.

Sigma-1 Receptor Tool Compound Development for CNS Target Engagement Studies

The benzylsulfonylpiperazine substructure is a privileged σ1 receptor-binding fragment, with structurally related compounds achieving sub-nanomolar Ki values and high σ1/σ2 selectivity (96-fold) [3]. The target compound introduces a 2-chloropyridin-3-yl carbonyl as a novel N-acyl substituent on the piperazine ring, offering a new vector for optimizing σ1 affinity, selectivity, and CNS pharmacokinetic properties distinct from previously reported N-benzyl or N-arylalkyl sigma ligands.

Physicochemical Comparator in CNS Multiparameter Optimization (MPO) Studies

With a predicted LogP in the range of 0.95–1.35 and a molecular weight of 379.86, the target compound occupies a favorable CNS drug-like property space . It can serve as a comparator compound in CNS MPO scoring studies alongside the 4-pyridinyl isomer (predicted LogP ~0.35), enabling quantitative assessment of how the 2-chloropyridin-3-yl modification shifts key drug-likeness parameters (LogP, PSA, ligand efficiency) relative to positional isomers.

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